Cas no 5071-61-4 (3-Phenyl-1H-pyrazole-5-carboxylic acid)
3-Phenyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-carboxylicacid, 5-phenyl-
- 3-Phenylpyrazole-5-carboxylic Acid Hydrate
- 3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 5-phenyl-1H-Pyrazole-3-carboxylic acid
- 5-phenyl-1H-pyrazole-3-carboxylic acid(SALTDATA: FREE)
- 5-Phenyl-4H-Pyrazole-3-Carboxylic Acid
- 3-Phenylpyrazole-5-carboxylic acid
- 5-Phenyl-2H-pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 5-phenyl-
- Pyrazole-5-carboxylic acid, 3-phenyl-
- Pyrazole-3-carboxylic acid, 5-phenyl-
- 1H-Pyrazole-5-carboxylicacid, 3-phenyl-
- QBPUOAJBMXXBNU-UHFFFAOYSA-N
- SMR000124836
- 5-Phenyl-1H-pyrazole-3-carboxylicacid
- 3-Phenyl-1H-pyrazole-5-carboxylic acid, 97%
- P2021
- BRN 0609874
- FS-1871
- DTXSID60150398
- J-513035
- 5-phenyl-3-pyrazole carboxylic acid
- SR-01000597145-1
- SCHEMBL69492
- AKOS005485835
- 5-PHENYL-PYRAZOLE-3-CARBOXYLIC ACID
- KUC107418N
- MLS000067411
- EU-0099922
- FT-0678418
- KSC-20-088
- 1134-49-2
- MFCD05170017
- CHEBI:92735
- 5-Phenyl-1H-pyrazole-3-carboxylic acid #
- CS-W022423
- AKOS000271465
- BB 0219050
- AKOS000263428
- F0348-3292
- MLS003585704
- HMS2206M19
- CCG-202902
- AB08419
- FT-0713944
- 2-Bromo-2,6-difluoroacetophenone
- A871479
- 3-(phenyl)-1H-pyrazole-5-carboxylic acid
- HMS3356K22
- 5071-61-4
- AC-26517
- CHEMBL397785
- MLS001065888
- 5-Phenyl-1H-pyrazole-3-carboxylic acid, AldrichCPR
- 5-Phenylpyrazole-3-carboxylic acid
- AS-82144
- SY004192
- Q27164500
- PS-3041
- AB00463493-03
- BDBM50241312
- Z104442688
- J-002966
- NCGC00342274-01
- AMY11889
- F52631
- AB01334874-02
- J-517915
- HMS1648H01
- SR-01000597145
- MFCD01248821
- EN300-14809
- STK560194
- DB-071246
- 3-phenyl-1H-pyrazol-2-ium-5-carboxylate
- STK387518
- ALBB-006580
- 3-Phenyl-1H-pyrazole-5-carboxylic acid
-
- MDL: MFCD05170017
- Inchi: 1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
- InChI Key: QBPUOAJBMXXBNU-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C2C=CC=CC=2)=NN1)=O
- BRN: 0609874
Computed Properties
- Exact Mass: 188.05900
- Monoisotopic Mass: 188.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 1.7
Experimental Properties
- Density: 1.355±0.06 g/cm3 (20 ºC 760 Torr)
- Melting Point: 238-242 °C (dec.)(lit.)
- Boiling Point: 496.5℃ at 760 mmHg
- Flash Point: 254.1℃
- Refractive Index: 1.645
- PSA: 62.02000
- LogP: 0.19120
3-Phenyl-1H-pyrazole-5-carboxylic acid Security Information
- WGK Germany:3
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36
- RTECS:UQ6437000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
3-Phenyl-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2021-1G |
3-Phenylpyrazole-5-carboxylic Acid |
5071-61-4 | >97.0%(T)(HPLC) | 1g |
¥315.00 | 2024-04-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160448-1G |
3-Phenyl-1H-pyrazole-5-carboxylic acid |
5071-61-4 | 97% | 1g |
¥97.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160448-5G |
3-Phenyl-1H-pyrazole-5-carboxylic acid |
5071-61-4 | 97% | 5g |
¥362.90 | 2023-09-01 | |
| Chemenu | CM109310-5g |
5-Phenyl-1H-pyrazole-3-carboxylic acid |
5071-61-4 | 95+% | 5g |
$93 | 2021-08-06 | |
| Chemenu | CM109310-10g |
5-Phenyl-1H-pyrazole-3-carboxylic acid |
5071-61-4 | 95+% | 10g |
$163 | 2021-08-06 | |
| Chemenu | CM109310-25g |
5-Phenyl-1H-pyrazole-3-carboxylic acid |
5071-61-4 | 95+% | 25g |
$344 | 2021-08-06 | |
| Fluorochem | 028300-1g |
3-Phenyl-1H-pyrazole-5-carboxylic acid |
5071-61-4 | 95% | 1g |
£23.00 | 2022-03-01 | |
| ChemScence | CS-W022423-1g |
5-Phenyl-1H-pyrazole-3-carboxylic acid |
5071-61-4 | 99.99% | 1g |
$19.0 | 2022-04-27 | |
| ChemScence | CS-W022423-5g |
5-Phenyl-1H-pyrazole-3-carboxylic acid |
5071-61-4 | 99.99% | 5g |
$66.0 | 2022-04-27 | |
| ChemScence | CS-W022423-10g |
5-Phenyl-1H-pyrazole-3-carboxylic acid |
5071-61-4 | 99.99% | 10g |
$110.0 | 2022-04-27 |
3-Phenyl-1H-pyrazole-5-carboxylic acid Suppliers
3-Phenyl-1H-pyrazole-5-carboxylic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-Phenyl-1H-pyrazole-5-carboxylic acid
3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 5071-61-4): A Versatile Building Block in Modern Organic Synthesis
3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 5071-61-4) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. Its unique pyrazole core, coupled with a phenyl substituent and a carboxylic acid functional group, makes it a valuable intermediate for synthesizing a wide range of derivatives. Researchers and industries are increasingly exploring its potential due to its structural versatility and compatibility with various chemical reactions.
The compound’s CAS No. 5071-61-4 is a critical identifier for regulatory and procurement purposes, ensuring precise communication across global supply chains. In recent years, the demand for 3-Phenyl-1H-pyrazole-5-carboxylic acid has surged, driven by its applications in drug discovery and functional materials. For instance, its pyrazole-5-carboxylic acid moiety is a key scaffold in designing kinase inhibitors, which are pivotal in oncology research. This aligns with the growing interest in targeted cancer therapies, a hot topic in biomedical forums and search queries.
From a synthetic perspective, 3-Phenyl-1H-pyrazole-5-carboxylic acid serves as a precursor for heterocyclic compounds, a class of molecules frequently searched in academic and industrial databases. Its carboxylic acid group enables easy derivatization into esters, amides, or hydrazides, expanding its utility in combinatorial chemistry. Notably, the phenyl-pyrazole hybrid structure is also explored in agrochemicals, addressing trending concerns like sustainable pest control and low-toxicity herbicides—topics dominating environmental science discussions.
In material science, the compound’s aromatic and heterocyclic features contribute to the development of organic semiconductors and coordination polymers, areas gaining traction due to their relevance in renewable energy technologies. Searches for "pyrazole-based materials" or "carboxylic acid functionalization" reflect this interdisciplinary appeal. Furthermore, the compound’s stability and solubility profile make it a candidate for green chemistry applications, another high-traffic keyword in modern research.
Quality control and analytical methods for CAS No. 5071-61-4 are equally critical. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify purity, a detail often queried by procurement specialists. Suppliers emphasizing high-purity grades or custom synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic acid can leverage these keywords to align with buyer intent. Additionally, the compound’s role in peptide coupling reactions and metal-organic frameworks (MOFs) is frequently cited in patent literature, further boosting its SEO visibility.
In summary, 3-Phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 5071-61-4) is a multifaceted compound bridging gaps between academia and industry. Its relevance to drug design, agrochemical innovation, and advanced materials ensures sustained interest, mirrored by search trends and scientific publications. As research continues to uncover new applications, this compound will remain a cornerstone in synthetic chemistry and beyond.
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